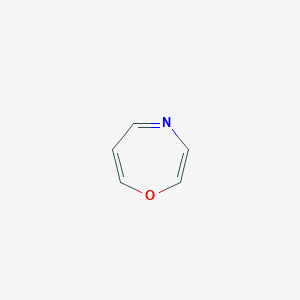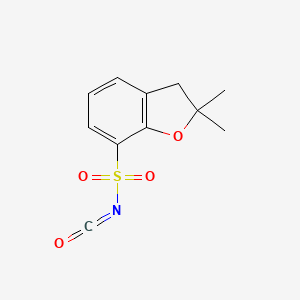
Benzothiazole, 5-isothiocyanato-2-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 5-isothiocyanato-2-(2-thienyl)-: is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is characterized by the presence of an isothiocyanate group and a thienyl group attached to the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including Benzothiazole, 5-isothiocyanato-2-(2-thienyl)-, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel Condensation: This method involves the condensation of benzothiazole derivatives with aldehydes or ketones.
Biginelli Reaction: This is a multicomponent reaction involving benzothiazole derivatives, aldehydes, and urea or thiourea.
Microwave Irradiation: This method uses microwave energy to accelerate the reaction process.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as the condensation of 2-aminobenzenethiol with aldehydes or ketones and the cyclization of thioamide or carbon dioxide are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions: Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with antitumor, antimicrobial, antiviral, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Biological Research: It is used in the study of enzyme inhibitors, imaging reagents, and fluorescence materials.
Wirkmechanismus
The mechanism of action of Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles such as amines and thiols, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Benzothiazole: The parent compound without the isothiocyanate and thienyl groups.
2-Mercaptobenzothiazole: A derivative with a mercapto group.
2-Aminobenzothiazole: A derivative with an amino group.
Uniqueness: Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- is unique due to the presence of both the isothiocyanate and thienyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for use in various applications, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
61352-22-5 |
|---|---|
Molekularformel |
C12H6N2S3 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
5-isothiocyanato-2-thiophen-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H6N2S3/c15-7-13-8-3-4-10-9(6-8)14-12(17-10)11-2-1-5-16-11/h1-6H |
InChI-Schlüssel |
MKARHDVCPRJYBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)N=C=S |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(Tert-butoxycarbonyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-7-carboxylic acid](/img/structure/B8637135.png)





![3-Bromo-7-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8637176.png)
![[1-(thiophen-2-yl)cyclobutyl]methanamine](/img/structure/B8637177.png)


![Methyl {4-[1-(4-iodophenyl)-1,2-dimethylpropyl]phenoxy}(pyridin-2-yl)acetate](/img/structure/B8637188.png)

![Ethyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8637212.png)
